molecular formula C16H21NO5 B12540367 3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid CAS No. 143282-54-6

3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid

Cat. No.: B12540367
CAS No.: 143282-54-6
M. Wt: 307.34 g/mol
InChI Key: UAIJTONKJQNDRW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra exhibit characteristic signals for the bicyclic framework:

  • Bridgehead hydrogens: δ 2.35–2.78 (m, 6H)
  • Methoxyphenyl aromatic protons: δ 6.82–7.41 (m, 4H)
  • N–CH₂ groups: δ 3.12 (t, J = 7.8 Hz, 2H)

¹³C NMR distinguishes the quaternary carbons:

  • Bicyclo bridgeheads: δ 48.2, 52.7
  • Methoxy carbon: δ 56.3
  • Oxalate carbonyls: δ 172.1, 174.5

Infrared Spectroscopy

Key absorption bands include:

  • ν(C=O)oxalate: 1687 cm⁻¹ (asymmetric), 1402 cm⁻¹ (symmetric)
  • ν(C–O–C)methoxy: 1245 cm⁻¹
  • δ(N–H)bicyclo: 1540 cm⁻¹

Mass Spectrometry

Electrospray ionization (ESI-MS) shows:

  • Molecular ion [M+H]⁺ at m/z 307.14
  • Fragment ions at m/z 189.08 (bicyclo core) and 121.03 (methoxyphenyl)

Table 3: Representative Spectroscopic Data

Technique Key Signals Assignment
¹H NMR δ 3.87 (s, 3H) Methoxy protons
¹³C NMR δ 172.1 (s) Oxalate carbonyl
IR 1687 cm⁻¹ C=O stretch
MS m/z 307.14 → 189.08 (+H loss) Bicyclo fragmentation

Computational Modeling of Electronic Properties

DFT calculations at the B3LYP/6-311++G(d,p) level reveal frontier molecular orbitals localized on the methoxyphenyl ring (HOMO) and oxalate moiety (LUMO). The HOMO-LUMO gap measures 4.8 eV, indicating moderate electronic stability. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the nitrogen lone pair and σ*(C–C) orbitals of the bicyclo framework (2nd-order perturbation energy: 12.3 kcal/mol).

Electrostatic potential maps demonstrate positive charge accumulation at the protonated nitrogen (+0.42 e) and negative potential at oxalate oxygens (-0.68 e). These features rationalize the compound’s propensity for ionic crystal packing and solvent interactions.

Table 4: Computational Electronic Parameters

Parameter Value Method
HOMO Energy -6.3 eV DFT
LUMO Energy -1.5 eV DFT
NBO Charge (N) +0.42 e NBO Analysis
Dipole Moment 5.8 Debye DFT

Properties

CAS No.

143282-54-6

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid

InChI

InChI=1S/C14H19NO.C2H2O4/c1-16-14-5-3-2-4-12(14)13-10-15-8-6-11(13)7-9-15;3-1(4)2(5)6/h2-5,11,13H,6-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

UAIJTONKJQNDRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CN3CCC2CC3.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-azabicyclo[22One common method involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The oxalic acid moiety can be introduced through subsequent reactions involving oxalyl chloride and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The bicyclic core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinones, reduced bicyclic derivatives, and substituted methoxyphenyl compounds.

Scientific Research Applications

3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane has significant potential in various scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane exerts its effects involves interactions with specific molecular targets and pathways. The bicyclic core and methoxyphenyl group can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The oxalic acid moiety may also play a role in these interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural Variations and Receptor Affinity

The table below summarizes key structural analogs, their substituents, receptor binding affinities (Ki), selectivity, and therapeutic indications:

Compound Name Substituent/Modification Target Receptor (Ki) Selectivity Ratio (vs. Other Receptors) Therapeutic Indication Evidence ID
3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane; oxalic acid 2-Methoxyphenyl at C3; oxalate counterion Not explicitly reported (inferred α7/α4β2 nAChR) N/A Neurological disorders (proposed)
W-56203 (R)-3-(3-methylbenzo[b]thiophen-5-yl)spiro-oxazolidinone α7 nAChR (Ki = 3 nM) >1000-fold vs. α4β2 nAChR, 5-HT3, others Schizophrenia (preclinical)
AZD0328 Spiro-furo[2,3-b]pyridine-D-tartrate α7 nAChR Discontinued (Phase I: adverse effects) Cognitive impairment
(R)-3-(5-chlorothiophen-2-yl)spiro-oxazolidinone 5-Chlorothiophene; spiro-oxazolidinone α7 nAChR (Ki = 9 nM) High selectivity over α4β2, α1β2δ Sensory gating deficits
Epiboxidine (9b) 2β-Isoxazolyl-8-azabicyclo[3.2.1]octane nAChR (Ki = 3 nM) Moderate affinity for neuronal subtypes Neuropathic pain (proposed)
CP-96345 Diphenylmethyl; 2-methoxyphenylmethylamine NK1 receptor antagonist Selective over opioid receptors Pain/inflammation

Pharmacokinetic and Pharmacodynamic Profiles

  • 3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane; oxalic acid : The oxalate salt likely improves aqueous solubility compared to freebase forms. However, brain permeability and oral bioavailability remain uncharacterized .
  • W-56203 : Exhibits 80% oral bioavailability in rats and significant brain penetration, critical for CNS-targeted therapies .
  • AZD0328 : Despite high α7 affinity, it was discontinued due to adverse effects (e.g., cardiovascular toxicity), highlighting the importance of off-target profiling .

Selectivity and Clinical Outcomes

  • Muscarinic vs. Nicotinic Activity: The 3-(6-chloropyrazinyl) analog () is a selective muscarinic agonist (M1/M3), contrasting with α7 nAChR-preferring compounds like W-56203 . Structural modifications (e.g., spiro-oxazolidinone in W-56203) enhance α7 selectivity, reducing off-target muscarinic interactions .
  • Therapeutic Failures: AZD0328 and PHA-543613 (α7 agonists) failed in Phase I due to toxicity, underscoring the challenge of balancing potency and safety .

Structural Determinants of Activity

  • Substituent Effects: Aromatic moieties: Benzo[b]thiophene (W-56203) confers higher α7 affinity than thiophene or pyridinyl groups . Spiro-rings: Spiro-oxazolidinone or furopyridine systems (e.g., AZD0328) enhance receptor subtype selectivity by restricting conformational flexibility . Counterions: Oxalate (target compound) vs. tartrate (AZD0328) may influence solubility and tissue distribution .

Biological Activity

3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid, with the CAS number 143282-54-6, is a bicyclic compound featuring a nitrogen atom and a methoxyphenyl group. This unique structure suggests potential pharmacological properties, particularly in the realm of medicinal chemistry. The presence of the oxalic acid moiety may also influence its biological interactions and activity.

The molecular formula of this compound is C16H21NO5C_{16}H_{21}NO_5, with a molecular weight of approximately 307.34 g/mol. Its structure includes a bicyclic system that enhances its lipophilicity, potentially aiding in the penetration of the blood-brain barrier, which is critical for neuroactive compounds.

PropertyValue
Molecular FormulaC16H21NO5C_{16}H_{21}NO_5
Molecular Weight307.34 g/mol
CAS Number143282-54-6
LogP1.60

Biological Activity

Research on the biological activity of this compound is limited but suggests several promising avenues:

1. Neuropharmacological Effects
Due to its structural similarities with other azabicyclo compounds, this compound may interact with neurotransmitter systems, particularly in the central nervous system (CNS). The methoxy group is hypothesized to enhance its neuroactivity by improving its lipophilicity, thus facilitating better absorption and distribution in brain tissues .

2. Binding Affinity Studies
Potential studies could focus on its binding affinity to various receptors and enzymes involved in neurotransmission. Techniques such as radiolabeled ligand binding assays or surface plasmon resonance could be employed to quantify these interactions .

3. Pharmacological Implications
Given its unique structure, this compound may exhibit activity similar to known pharmacological agents that target CNS disorders, including antidepressants and anxiolytics .

Case Studies

While specific case studies involving this compound are scarce, related compounds in the azabicyclo family have demonstrated significant biological activities:

  • Azabicyclo Compounds : Several studies have shown that azabicyclo compounds can act as effective inhibitors of neurotransmitter reuptake mechanisms, thereby enhancing synaptic transmission and exhibiting antidepressant-like effects .
  • Methoxy Substituted Compounds : Compounds with methoxy substitutions have been reported to exhibit enhanced bioactivity due to increased lipophilicity and receptor affinity .

Synthesis and Interaction Studies

The synthesis of this compound can be approached through various chemical methods that involve constructing the bicyclic framework followed by functionalization with the methoxyphenyl and oxalic acid groups . Interaction studies should focus on:

  • Receptor Binding : Investigating its affinity for serotonin and dopamine receptors.
  • Enzyme Inhibition : Assessing any inhibitory effects on enzymes related to neurotransmitter metabolism.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane and its oxalic acid salt?

  • Methodological Answer : The synthesis typically involves multi-step processes. For example, ethyl isonipecotate can be reacted with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Subsequent cyclization using lithium diisopropylamide (LDA) yields the 1-azabicyclo[2.2.2]octane core . The 2-methoxyphenyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling. Oxalic acid is often used in the final step to form the salt, improving crystallinity and solubility. Purity verification via HPLC (≥98%) is critical .

Q. Which spectroscopic techniques are essential for characterizing 3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR confirm the bicyclic structure and substituent positions (e.g., methoxyphenyl group).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 412.57 g/mol for related derivatives) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹).
  • X-ray Crystallography : Resolves stereochemistry in salts, as seen in similar bicyclic compounds .

Q. How does oxalic acid influence the physicochemical properties of this compound?

  • Methodological Answer : Oxalic acid forms salts with the tertiary amine group of the azabicyclo octane, enhancing aqueous solubility and stability. Salt formation is optimized by stoichiometric control (1:1 or 1:2 molar ratios) and solvent selection (e.g., water or acetone). Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) assess crystallinity and polymorphism .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of α7 nicotinic acetylcholine receptor (nAChR) agonist activity?

  • Methodological Answer : Modifications at the 3-position of the azabicyclo octane core significantly impact binding. For instance:

  • Aromatic Spacers : Derivatives with benzo[b]thiophen-2-yl or 5-chlorothiophen-2-yl groups show high α7 nAChR affinity (Ki = 3–9 nM) .
  • Oxazolidinone Rings : Introducing spiro-oxazolidinone moieties improves selectivity over α4β2 nAChRs and enhances brain permeability. In vivo efficacy is tested using dizocilpine-induced auditory gating deficit models in rats .
  • Partial Agonists : Compounds like W-56203 (Ki = 3 nM) exhibit reduced desensitization, measured via patch-clamp electrophysiology in hippocampal neurons .

Q. How can researchers address rapid desensitization of α7 nAChRs caused by this compound?

  • Methodological Answer : Strategies include:

  • Partial Agonist Design : Compounds with lower intrinsic efficacy (e.g., W-56203) evoke smaller currents, delaying receptor desensitization. This is validated via voltage-clamp recordings with MLA (methyllycaconitine) as an antagonist .
  • Allosteric Modulators : Co-application with positive allosteric modulators (PAMs) prolongs channel opening. Fluorescent calcium assays (e.g., FLIPR) screen for synergistic effects .

Q. What in vivo models are suitable for evaluating cognitive-enhancing effects?

  • Methodological Answer : Preclinical models include:

  • Dizocilpine (MK-801)-Induced Deficits : Oral administration (e.g., 10 mg/kg) in rats improves auditory gating, measured via electroencephalography (EEG). This mimics sensory gating deficits in schizophrenia .
  • Morris Water Maze : Tests spatial memory improvement in transgenic Alzheimer’s models. Pharmacokinetic profiling (plasma/brain concentration ratios) ensures adequate CNS penetration .

Q. How can metabolic stability and oral bioavailability be enhanced for this compound?

  • Methodological Answer :

  • Prodrug Approaches : Esterification of the oxalic acid moiety improves intestinal absorption. Hydrolysis rates are assessed in simulated gastric fluid .
  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., methoxyphenyl demethylation) using liver microsomes. Deuteration or fluorination at vulnerable sites extends half-life .

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